O-Ethyl methylphosphonazidothioate

Description

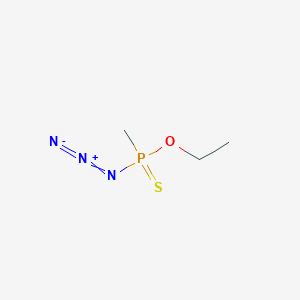

O-Ethyl methylphosphonazidothioate is a phosphonothioate derivative characterized by a methyl group and an azidothioate moiety attached to a central phosphorus atom. The azidothioate group distinguishes it from conventional phosphonothioates, likely influencing its reactivity, stability, and biological activity. Further research is required to confirm its exact properties and applications.

Properties

CAS No. |

39529-09-4 |

|---|---|

Molecular Formula |

C3H8N3OPS |

Molecular Weight |

165.16 g/mol |

IUPAC Name |

azido-ethoxy-methyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C3H8N3OPS/c1-3-7-8(2,9)6-5-4/h3H2,1-2H3 |

InChI Key |

QGCVQMDSKLRNSE-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(C)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of O-Ethyl methylphosphonazidothioate typically involves the reaction of O,O-diethyl ethylphosphonothionate with ethanolic sodium or potassium hydroxide. The resulting acid (O-ethyl hydrogen ethylphosphonothionate) is then purified by removing methanol, diluting the residue in acidified water, extracting with ether, and distilling .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: O-Ethyl methylphosphonazidothioate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction may produce phosphonates .

Scientific Research Applications

O-Ethyl methylphosphonazidothioate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.

Biology: It is studied for its effects on biological systems, particularly its role as a nerve agent precursor.

Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.

Industry: It is used in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-Ethyl methylphosphonazidothioate involves its interaction with biological molecules, particularly enzymes. It inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of nerve cells and potentially causing severe neurological effects .

Comparison with Similar Compounds

Key Observations :

- Azidothioate vs. Nitro/Aryl Groups: Unlike EPN and fonofos, which rely on nitro or aryl substituents for electron-withdrawing effects, the azidothioate group in the target compound may confer unique reactivity, such as thermal instability or prodrug behavior (releasing toxic azide ions upon decomposition).

- Dithioate vs. Thioate: Compounds like ethoprop and fonofos feature dithioate groups, enhancing their lipophilicity and environmental persistence compared to monothioate derivatives.

Functional Group Analysis

- Azide Group: The azide (-N₃) in this compound is rare among commercial organophosphorus pesticides.

- Methyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.